N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a pyrazole ring, and a pyridine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine rings. Common reagents used in these reactions include:
Quinoline derivatives: Starting materials for the quinoline core.
Pyrazole derivatives: Used to introduce the pyrazole ring.
Pyridine derivatives: For the incorporation of the pyridine moiety.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-pyrazol-4-yl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide: Lacks the dimethyl substitution on the pyrazole ring.
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The unique combination of the quinoline, pyrazole, and pyridine rings in N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-14-5-6-21-18(11-14)19(12-22(27-21)17-7-9-24-10-8-17)23(29)26-15(2)20-13-25-28(4)16(20)3/h5-13,15H,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYVGKJQWKVZRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=C(N(N=C3)C)C)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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